molecular formula C22H20N2O4 B2715422 N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-methoxybenzamide CAS No. 946245-63-2

N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-methoxybenzamide

Cat. No. B2715422
CAS RN: 946245-63-2
M. Wt: 376.412
InChI Key: XTBFSVRESJBHTR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, benzamide derivatives bearing heterocyclic furan and piperazine rings have been synthesized . The initial 4-(chloromethyl)benzoyl chloride and 3-(chloromethyl)benzoyl chloride were stirred with benzyl amine and cyclohexyl amine, respectively, in an aqueous medium at pH 9 – 10 maintained by aqueous sodium carbonate. The resulting benzamides were refluxed with 1-(2-furoyl)piperazine in the presence of K2CO3 and CH3CN to acquire the target compounds .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using spectroscopic techniques including 13C NMR, 1H NMR, IR, and EI-MS . These techniques corroborated the proposed molecular structures of the final compounds .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been described in the literature . The initial benzoyl chlorides were stirred with amines to form benzamides, which were then refluxed with 1-(2-furoyl)piperazine to form the final compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For example, “1-(2-Furoyl)piperazine” has a molecular weight of 180.20 and a molecular formula of C9H12N2O2 .

Scientific Research Applications

Other Therapeutic Advantages

Beyond antibacterial and anti-cancer properties, furan derivatives, including our compound of interest, have been associated with several other therapeutic benefits:

Pal, Pinki. “Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Derivatives.” Heterocyclic Chemistry - New Perspectives, IntechOpen, 2024. DOI: 10.5772/intechopen.1004117. Hassan, M. et al. “In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Synthetic Carbamothioyl-Furan-2-Carboxamide Derivatives.” Molecules, 2023, 28(12), 4583. DOI: 10.3390/molecules28124583.

Safety and Hazards

The safety and hazards of similar compounds have been described. For instance, “1-(2-Furoyl)piperazine” is classified as a skin and eye irritant, and it may cause respiratory irritation .

Mechanism of Action

properties

IUPAC Name

N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O4/c1-27-18-7-2-5-16(14-18)21(25)23-17-9-10-19-15(13-17)6-3-11-24(19)22(26)20-8-4-12-28-20/h2,4-5,7-10,12-14H,3,6,11H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTBFSVRESJBHTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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